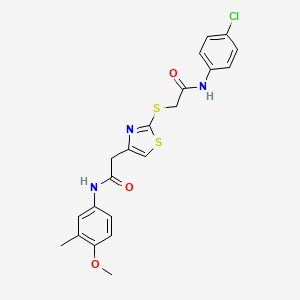
N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazole derivative that exhibits unique properties, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Anthelmintic and Antibacterial Properties
N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been investigated for its potential anthelmintic and antibacterial activities. For instance, a study by Bhandari and Gaonkar (2016) synthesized a series of compounds similar to this chemical and found that some derivatives exhibited potent anthelmintic and antibacterial activities, suggesting possible applications in treating parasitic infections and bacterial diseases (Bhandari & Gaonkar, 2016).
Structural and Molecular Studies
Studies have also focused on the structural and molecular characteristics of similar compounds. Böck et al. (2021) examined the crystal structures of related thiazol-2-amine derivatives, highlighting different protonation sites and hydrogen bonding patterns. This type of research can provide insights into the molecular interactions and stability of these compounds, which is crucial for their potential application in various fields (Böck et al., 2021).
Photophysical Properties
Another area of research involves the photophysical properties of thiazole-based compounds. Habenicht et al. (2015) explored the influence of regioisomerism on the photophysical properties of 4-hydroxy-1,3-thiazole-based push-pull chromophores/fluorophores, which included derivatives with nitro groups. These studies can be important for applications in the development of new materials for optical and electronic devices (Habenicht et al., 2015).
Anticancer Activity
Research into the anticancer properties of thiazol-2-amine derivatives has also been conducted. For example, a study by Yakantham et al. (2019) synthesized and evaluated a series of thiazol-4-amine derivatives for their anticancer activity against human cancer cell lines. This kind of research is vital for discovering new therapeutic agents in cancer treatment (Yakantham et al., 2019).
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S.BrH/c1-22-15-8-3-2-7-13(15)17-16-18-14(10-23-16)11-5-4-6-12(9-11)19(20)21;/h2-10H,1H3,(H,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOGSGIFDQNGJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-].Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione](/img/structure/B2401175.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-ethylpiperidine-1-carboxamide](/img/structure/B2401177.png)
![2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2401178.png)

![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2401182.png)
![N-Methyl-N-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2401184.png)

![7-chloro-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B2401186.png)
![5-bromo-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2401190.png)


![N-[4-[2-[[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylmethylsulfanyl]-4-phenylimidazol-1-yl]phenyl]acetamide](/img/structure/B2401193.png)
![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2401196.png)
